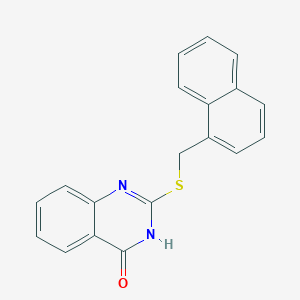

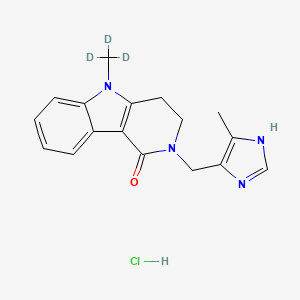

gamma-Secretase modulator 1

Vue d'ensemble

Description

Gamma-Secretase modulator 1 is a modulator of γ-secretase and can be used in studies about the treatment of Alzheimer’s disease . It is critical for the generation of Amyloid-beta (Aβ) peptides, which are integral to the “amyloid hypothesis” . This hypothesis states that the accumulation of Aβ peptides triggers a cascade of pathological events leading to neurodegeneration and ultimately Alzheimer’s disease .

Synthesis Analysis

The synthesis of gamma-Secretase modulator 1 involves complex biological processes. γ-Secretase is an intramembrane aspartyl protease composed of four essential subunits: Presenilin (PS), Nicastrin (NCT), Anterior pharynx defective 1 (Aph-1), and Presenilin enhancer-2 (Pen-2) . The synthesis of gamma-Secretase modulator 1 has been a challenging task due to its complex structure and function .Molecular Structure Analysis

The molecular structure of gamma-Secretase modulator 1 is intricate. It is composed of four obligatory subunits: Nicastrin (NCT), Presenilin (PS), Presenilin Enhancer-2 (Pen-2), and Anterior pharynx-defective-1 (Aph-1) . The recent crystal structures of γ-secretase have provided valuable perspectives on substrate recognition and molecular mechanisms of small molecules .Chemical Reactions Analysis

The chemical reactions involving gamma-Secretase modulator 1 are complex. γ-Secretase cleaves numerous type 1 transmembrane substrates, with no apparent homology, and plays major roles in broad biological pathways such as development, neurogenesis, and cancer . The regulation of γ-secretase is intricate and involves the function of multiple cellular entities .Applications De Recherche Scientifique

Potential Disease-Modifying Therapy for Alzheimer's Disease : Gamma-secretase modulators like GSM1 are being explored for their ability to manipulate the cleavage specificity of the gamma-secretase enzyme. This is crucial because it could lower the levels of amyloid-beta(1-42) peptide, implicated in Alzheimer's disease, without the side effects associated with full inhibition of this enzyme (Peretto & La Porta, 2008).

Development of Non-NSAID Derived Gamma Secretase Modulators : Research has expanded beyond NSAID (non-steroidal anti-inflammatory drugs) derived gamma secretase modulators to include a limited number of non-NSAID derived gamma secretase modulators. This suggests a restricted number of pharmacophores involved in gamma-secretase modulation (Rotella, 2013).

Exploration of Chemical Space and Structural Diversity : Recent developments in GSMs include structurally different, non-acidic GSMs. This exploration is crucial for understanding the pharmacological profile of GSMs and their mechanism of action in Alzheimer's disease (Zettl, Weggen, Schneider, & Schneider, 2010).

Potential Roles Beyond Alzheimer's Disease : GSM1 has been shown to have potential roles beyond AD treatment. Gamma-secretase modulators could be pivotal in addressing synaptic morphology and function, providing new avenues for therapeutic interventions (Carroll & Li, 2016).

Novel Drug Discovery : Discovery of novel chemical classes like triazolo-azepines as potent and selective gamma-secretase modulators highlights the ongoing efforts to develop effective treatments for Alzheimer's disease. These compounds have shown promising results in preclinical models (Ratni et al., 2020).

Understanding Molecular Interactions : Studies on the interaction of different GSIs and GSMs with gamma-secretase and other related enzymes have enhanced our understanding of their structural and functional dynamics, which is crucial for the development of effective Alzheimer's disease therapies (Gertsik, Chau, & Li, 2015).

Mécanisme D'action

The mechanism of action of gamma-Secretase modulator 1 involves the modulation of γ-secretase activity. It shifts where the enzyme trims amyloid precursor protein (APP) so as to generate less Aβ42 while preserving total output of Aβ and APP’s C-terminal fragment . This modulation of γ-secretase activity is responsive to cellular and environmental changes .

Orientations Futures

The future directions for gamma-Secretase modulator 1 are promising. It has been thoroughly explored in preclinical settings but has yet to be fully tested in clinical trials . Recent scientific progress suggests that gamma-Secretase modulators exhibit specific pharmacological features that hold great promise for the prevention and treatment of Alzheimer’s disease . There is a need to continue progressing in this class of compounds .

Propriétés

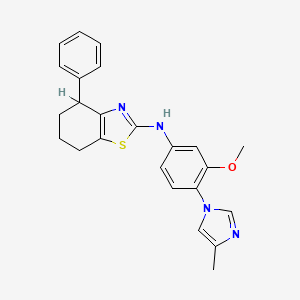

IUPAC Name |

N-[3-methoxy-4-(4-methylimidazol-1-yl)phenyl]-4-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N4OS/c1-16-14-28(15-25-16)20-12-11-18(13-21(20)29-2)26-24-27-23-19(9-6-10-22(23)30-24)17-7-4-3-5-8-17/h3-5,7-8,11-15,19H,6,9-10H2,1-2H3,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFSGAZRYSCNFDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C=N1)C2=C(C=C(C=C2)NC3=NC4=C(S3)CCCC4C5=CC=CC=C5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90655321 | |

| Record name | N-[3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]-4-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90655321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

gamma-Secretase modulator 1 | |

CAS RN |

1172637-87-4 | |

| Record name | N-[3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]-4-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90655321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Benzyl-N-[3-(1'h,3h-Spiro[2-Benzofuran-1,4'-Piperidin]-1'-Yl)propyl]-D-Prolinamide](/img/structure/B1139261.png)